molecular formula C14H22N2O2 B5906281 2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide

2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide

Cat. No. B5906281
M. Wt: 250.34 g/mol
InChI Key: DTKKOALYACDKIO-UHFFFAOYSA-N
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Description

2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that belongs to the class of amides and is also known by its chemical name, DMXAA.

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide is not fully understood. However, it is believed to activate the immune system by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines are involved in the regulation of the immune response and have been shown to have anti-cancer and anti-viral effects.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide has both biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IFN-α, which play a role in the immune response. DMXAA has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth. Additionally, it has been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide in lab experiments is its ability to activate the immune system and induce apoptosis in cancer cells. This makes it a promising candidate for the development of anti-cancer drugs. However, one limitation of using DMXAA in lab experiments is its potential toxicity. Studies have shown that it can cause liver damage and other adverse effects at high doses.

Future Directions

There are several future directions for the research of 2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide. One direction is the development of more potent and selective analogs of DMXAA for use in anti-cancer therapy. Another direction is the investigation of the mechanism of action of DMXAA to better understand its effects on the immune system. Additionally, further studies are needed to determine the optimal dosage and administration of DMXAA to minimize toxicity while maximizing its anti-cancer and anti-viral effects.
Conclusion:
In conclusion, 2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide is a synthetic compound that has potential applications in the field of medicine. It has been extensively studied for its anti-cancer and anti-viral effects and has been shown to activate the immune system and induce apoptosis in cancer cells. While there are limitations to its use in lab experiments, future research directions hold promise for the development of more potent and selective analogs of DMXAA for use in anti-cancer therapy.

Synthesis Methods

The synthesis of 2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide involves the reaction of 2,3-dimethylphenol with 3-chloropropionyl chloride to form 3-(2,3-dimethylphenoxy)propionyl chloride. This intermediate is then reacted with N-methylacetamide in the presence of a base to yield 2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis, inhibit angiogenesis, and activate the immune system to fight cancer cells. DMXAA has also been studied for its potential use in the treatment of viral infections, such as hepatitis B and C, due to its ability to stimulate the immune system.

properties

IUPAC Name

2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11-6-4-7-13(12(11)2)18-9-5-8-16(3)14(17)10-15/h4,6-7H,5,8-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKKOALYACDKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN(C)C(=O)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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